molecular formula C28H32N6O3 B610950 SPOP-IN-6b

SPOP-IN-6b

Número de catálogo: B610950
Peso molecular: 500.6 g/mol
Clave InChI: RYTGHNMOSCSWJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SPOP-IN-6b is a chemical compound known for its role as an inhibitor of speckle-type POZ protein (SPOP). This compound has shown significant potential in scientific research, particularly in the study of renal cancer. This compound has an inhibitory concentration (IC50) of 3.58 micromolar, making it a potent inhibitor of SPOP .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SPOP-IN-6b involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves:

Análisis De Reacciones Químicas

Types of Reactions

SPOP-IN-6b undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Aplicaciones Científicas De Investigación

In Vitro and In Vivo Studies

  • In Vitro Studies :
    • SPOP-IN-6b has demonstrated the ability to inhibit cell proliferation in ccRCC cell lines at micromolar concentrations. Its efficacy was validated through various assays, including MTT assays, which measure cell viability .
    • The compound specifically targets the oncogenic functions of SPOP without significantly affecting normal cells, indicating a degree of selectivity that is advantageous for therapeutic applications .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound leads to significant tumor regression in nude mice bearing ccRCC xenografts. The compound exhibited minimal toxicity, suggesting a favorable therapeutic window .

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of SPOP inhibitors has revealed that modifications to the chemical structure of compounds similar to this compound can enhance their inhibitory potency and selectivity. For instance, analogues of this compound have been synthesized and tested for improved binding affinity to the target proteins .

Case Study 1: Clear Cell Renal Cell Carcinoma

In a study focusing on ccRCC, researchers utilized this compound to investigate its effects on tumor growth and signaling pathways. The results indicated that treatment with the compound led to a reduction in tumor size and altered expression levels of key proteins involved in cell cycle regulation and apoptosis .

Case Study 2: Prostate Cancer

Another study explored the role of SPOP mutations in prostate cancer and assessed the impact of this compound on metabolic pathways associated with this malignancy. The findings suggested that inhibiting SPOP activity could reverse some metabolic alterations linked to cancer progression .

Data Tables

Study Cancer Type Inhibitory Concentration Tumor Response Selectivity
Clear Cell RCCMicromolarSignificant regressionHigh
Prostate CancerMicromolarAltered metabolismModerate
Various TumorsLow micromolarVariableHigh

Mecanismo De Acción

SPOP-IN-6b exerts its effects by inhibiting the activity of speckle-type POZ protein (SPOP). SPOP is a substrate-binding adaptor of the CULLIN3/RING-box1 E3 ubiquitin ligase complex. By inhibiting SPOP, this compound prevents the ubiquitination and subsequent degradation of target proteins such as phosphatase and tensin homolog (PTEN) and dual-specificity phosphatase 7 (DUSP7). This leads to increased levels of these proteins, which can suppress tumor growth and proliferation .

Comparación Con Compuestos Similares

SPOP-IN-6b is unique compared to other SPOP inhibitors due to its high potency and specificity. Similar compounds include:

This compound stands out due to its well-characterized mechanism of action and its effectiveness in preclinical models of renal cancer .

Actividad Biológica

SPOP-IN-6b is a small molecule inhibitor targeting the Speckle-type POZ protein (SPOP), which plays a significant role in various cancer types, particularly in clear-cell renal cell carcinoma (ccRCC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of SPOP

SPOP is an E3 ubiquitin ligase that regulates protein degradation through the ubiquitin-proteasome pathway. It is involved in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Dysregulation or mutations in SPOP have been implicated in multiple cancers, making it a critical target for therapeutic intervention.

This compound inhibits the activity of SPOP by disrupting its interaction with substrate proteins. This inhibition leads to the stabilization of oncoproteins such as PTEN (phosphatase and tensin homolog), which is crucial for tumor suppression. The compound has been shown to reduce cell viability and inhibit colony formation in ccRCC cell lines that overexpress cytoplasmic SPOP.

Key Findings:

  • Inhibition of Protein Interactions : this compound disrupts the binding of SPOP to PTEN, resulting in decreased ubiquitination of PTEN and increased levels of this tumor suppressor protein .
  • Impact on Signaling Pathways : Treatment with this compound leads to reduced phosphorylation of AKT and ERK, key signaling molecules involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted for SPOP inhibitors, including this compound. The structure of this compound has been optimized to enhance its binding affinity and inhibitory potency against SPOP.

CompoundBinding Affinity (kcal/mol)ActivityNotes
This compound-8.40ModerateInitial candidate with low affinity
6lc-9.50HighSuperior activity compared to 6b

The SAR studies indicate that modifications to the chemical structure can significantly impact the inhibitory effectiveness against SPOP, highlighting the potential for further development of more potent analogues .

In Vitro and In Vivo Studies

This compound has been evaluated through both in vitro and in vivo studies:

  • In Vitro Studies : MTT assays demonstrated that this compound effectively inhibits the growth of ccRCC cells at micromolar concentrations. The compound's effects on cell viability were dose-dependent.
  • In Vivo Studies : Preliminary animal studies indicated that this compound could inhibit tumor growth without significant toxicity, suggesting a favorable therapeutic window for further clinical development .

Case Studies

Several case studies have explored the implications of targeting SPOP in cancer therapy:

  • Clear-Cell Renal Cell Carcinoma : In ccRCC models, inhibition of SPOP using compounds like this compound has shown promise in reversing tumorigenesis by restoring normal levels of PTEN and inhibiting oncogenic signaling pathways .
  • Prostate Cancer : Research indicates that mutations in SPOP are prevalent in prostate cancer. Targeting these mutations with specific inhibitors may provide a novel therapeutic strategy for patients with this malignancy .

Propiedades

IUPAC Name

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTGHNMOSCSWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.